Physicochemical properties of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline
Physicochemical properties of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline
Abstract
Introduction and Molecular Structure Analysis
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is a substituted aromatic amine with a molecular structure that suggests a range of potential applications in medicinal chemistry and materials science. The molecule's architecture combines several key functional groups that will dictate its physicochemical characteristics:
-
4-Fluoroaniline Core: The fluorine atom at the para-position of the aniline ring significantly influences the electron density of the aromatic system, affecting its pKa, reactivity, and metabolic stability. The primary amine group is a key site for potential further derivatization.
-
N-Benzyl and N-Ethyl Groups: These alkyl and arylalkyl substituents on the secondary amine create a tertiary amine center. This sterically hindered and electron-rich nitrogen atom will be a primary determinant of the molecule's basicity and nucleophilicity. The benzyl group, in particular, adds significant lipophilicity.
-
Methylene Bridge: A -CH₂- group links the benzylic amine to the 2-position of the fluoroaniline ring, providing conformational flexibility.
Given the absence of direct experimental data, this guide will provide estimations for its core physicochemical properties based on data from structurally related analogs. Each predicted property is paired with a detailed experimental protocol to enable researchers to determine these values empirically.
Proposed Synthesis Pathway
A plausible and efficient route for the synthesis of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is via a reductive amination pathway. This common and robust reaction in organic chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
The proposed synthesis would start from 2-amino-5-fluorobenzaldehyde and N-ethylbenzylamine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the final tertiary amine product.
Caption: Proposed synthetic workflow for 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline. These values are estimations derived from the known properties of its structural analogs, such as 4-fluoroaniline and various N-substituted benzylamines.[1][2][3][4][5]
| Property | Predicted Value / Range | Rationale & Key Influencing Factors |
| Molecular Formula | C₁₆H₁₉FN₂ | - |
| Molecular Weight | 258.34 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Aromatic amines are often oils or low-melting solids and can darken on exposure to air and light. |
| Melting Point | 25 - 45 °C | The presence of multiple flexible alkyl chains and a single fluorine may lead to a relatively low melting point. Purity will significantly affect the melting range. |
| Boiling Point | > 300 °C (at atm. pressure) | High molecular weight and multiple aromatic rings suggest a high boiling point. Likely to decompose before boiling at atmospheric pressure. |
| Aqueous Solubility | Poorly soluble | The large, non-polar benzyl and ethyl groups will dominate, leading to low water solubility despite the presence of two nitrogen atoms. |
| pKa (Conjugate Acid) | 4.5 - 6.0 | The aniline nitrogen's basicity is reduced by the electron-withdrawing fluorine and delocalization into the ring. The tertiary amine nitrogen's basicity is influenced by alkyl groups and steric hindrance. Two pKa values are expected. |
| logP (Octanol/Water) | 3.5 - 4.5 | The significant hydrocarbon content (benzyl and ethyl groups) will make the molecule highly lipophilic. |
| Decomposition Temp. | > 200 °C | Aromatic amines generally exhibit moderate to good thermal stability. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of a solid compound's purity. A sharp melting range (typically < 2 °C) is indicative of high purity.[6][7][8]
Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7][9][10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: Using a fresh sample, heat the apparatus to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.[6][10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given the predicted high boiling point, determination should be performed under vacuum to prevent decomposition. The micro-boiling point method is suitable for small sample quantities.[11][12]
Protocol: Micro-Boiling Point using a Thiele Tube
-
Apparatus Setup: Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
Sample Preparation: Add 0.5 mL of the liquid sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the Thiele tube, with the rubber band well above the oil level.[12][13]
-
Heating: Gently heat the side-arm of the Thiele tube with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Equilibration: Continue heating until a rapid and continuous stream of bubbles is observed.
-
Data Recording: Remove the heat source. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[12][13] Record the barometric pressure.
Caption: Workflow for Micro-Boiling Point Determination.
Aqueous Solubility Determination
The OECD Guideline 105 provides standard methods for determining water solubility. Given the predicted low solubility, the Column Elution method is most appropriate.[14][15][16]
Protocol: OECD 105 Column Elution Method
-
Column Preparation: A column with a temperature control jacket is packed with an inert support material (e.g., glass wool) and coated with an excess of the test substance.
-
Equilibration: Water is pumped through the column at a low flow rate. The system is maintained at a constant temperature (e.g., 20 °C) until the concentration of the substance in the eluate is constant.
-
Sample Collection: Once equilibrium is reached, collect several fractions of the eluate.
-
Concentration Analysis: The concentration of the test substance in each fraction is determined using a validated analytical method, such as HPLC-UV.
-
Data Calculation: The water solubility is reported as the average concentration from the collected fractions, typically in mg/L or g/L.
Caption: Workflow for Solubility Determination (Column Elution).
pKa Determination
Potentiometric titration is the gold standard for determining the dissociation constants (pKa) of ionizable compounds.[17][18][19][20]
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]
-
Apparatus Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the pH electrode and a stirrer. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often found using the first or second derivative of the curve).
Caption: Workflow for pKa Determination by Potentiometric Titration.
Octanol-Water Partition Coefficient (logP) Determination
The shake-flask method, as described in OECD Guideline 107, is a direct method for determining the logP value, which is a measure of a compound's lipophilicity.[22][23][24]
Protocol: OECD 107 Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[24]
-
Sample Preparation: Prepare a stock solution of the test substance in pre-saturated n-octanol. The concentration should be low enough to not exceed the solubility limit in either phase.
-
Partitioning: In a separatory funnel or centrifuge tube, combine known volumes of the pre-saturated n-octanol stock solution and pre-saturated water.
-
Equilibration: Shake the vessel vigorously for a set period, then allow the phases to separate completely. Centrifugation is often required to ensure clear separation.[23]
-
Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test substance in each phase (C_octanol and C_water) using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio C_octanol / C_water. The final result is expressed as logP. The experiment should be repeated with different phase volume ratios.[23]
Caption: Workflow for logP Determination (Shake-Flask Method).
Thermal Stability and Decomposition Temperature
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[25][26][27]
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines (e.g., using ASTM E1582).[26]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Analysis Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).[28][29]
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of major weight loss is typically reported as the decomposition temperature. The derivative of this curve can be used to identify the temperature of maximum decomposition rate.[29]
Caption: Workflow for Thermal Stability Analysis by TGA.
Analytical Characterization for Structural Confirmation
The following analytical techniques are essential for confirming the identity, structure, and purity of synthesized 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline.
-
UV-Vis Spectroscopy: In a suitable solvent like ethanol, the compound is expected to show absorption maxima characteristic of a substituted aniline. The interaction of the nitrogen lone pair with the aromatic ring typically shifts the primary absorption bands to longer wavelengths (around 240-260 nm and 280-300 nm).[30][31]
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: Expect distinct signals for the aromatic protons on both the fluoroaniline and benzyl rings, with characteristic splitting patterns. Signals for the ethyl group (a quartet and a triplet), the benzylic methylene protons (a singlet), and the methylene bridge protons (a singlet) should be clearly identifiable.
-
¹³C NMR: The spectrum will show distinct signals for all 16 unique carbon atoms. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
-
-
FT-IR Spectroscopy: Key characteristic peaks would include C-N stretching vibrations for the tertiary amine and aromatic amine (1200-1350 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[30]
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode should readily produce the protonated molecular ion [M+H]⁺.
-
Molecular Ion: The high-resolution mass spectrum should show the [M+H]⁺ peak corresponding to the exact mass of C₁₆H₂₀FN₂⁺.
-
Fragmentation: A primary and characteristic fragmentation pathway would be the cleavage of the C-N bond to lose the benzyl group, resulting in a stable benzylic carbocation (m/z 91).[32]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity analysis.[33][34][35][36]
-
Detection: UV detection at one of the absorption maxima (e.g., ~254 nm) would provide good sensitivity.
-
Purity: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
-
Potential Significance and Applications
While the specific biological activity of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is uncharacterized, its structural motifs are present in molecules with known pharmacological relevance. The N-benzyl-4-fluoroaniline scaffold is a component of various compounds investigated for their potential in drug discovery. The presence of the fluorinated aniline and the flexible tertiary amine side chain makes it a candidate for screening in areas such as:
-
Oncology: Many kinase inhibitors and apoptosis-inducing agents feature substituted aniline and benzylamine cores.
-
Antimicrobial Research: The lipophilic nature and amine functionality are common features in compounds with antifungal or antibacterial properties.
-
CNS Agents: The ability to cross the blood-brain barrier is often associated with lipophilic, amine-containing small molecules.
This compound serves as a valuable building block for creating libraries of more complex molecules for high-throughput screening and lead optimization programs.
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